molecular formula C14H29Cl B127486 1-Chlorotetradecane CAS No. 2425-54-9

1-Chlorotetradecane

Cat. No.: B127486
CAS No.: 2425-54-9
M. Wt: 232.83 g/mol
InChI Key: RNHWYOLIEJIAMV-UHFFFAOYSA-N
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Scientific Research Applications

1-Chlorotetradecane has a wide range of applications in scientific research and industry:

Safety and Hazards

1-Chlorotetradecane may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorotetradecane can be synthesized through the chlorination of tetradecane. One common method involves the reaction of tetradecanol with hydrogen chloride gas in the presence of a catalyst such as N-n-octylalkylpyridinium chloride. The reaction is typically carried out at elevated temperatures (around 150°C) for several hours, resulting in high yields of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves a semicontinuous process. A jacketed glass reactor equipped with a paddle stirrer and an immersed tube for reactant metering is used. The reaction mixture is maintained at a high temperature, and the water formed during the reaction is removed distillatively to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorotetradecane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: this compound can be reduced to tetradecane using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile used, the products can include tetradecanol, tetradecyl ethers, or tetradecylamines.

    Reduction: The major product is tetradecane.

Mechanism of Action

The mechanism of action of 1-chlorotetradecane in organic synthesis involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is replaced by various nucleophiles, leading to the formation of new compounds. In the production of surfactants, this compound reacts with alcohols or amines to form long-chain alkyl ethers or amines, which are key components of surfactants .

Comparison with Similar Compounds

  • 1-Chlorododecane (C₁₂H₂₅Cl)
  • 1-Chlorohexadecane (C₁₆H₃₃Cl)
  • 1-Chlorooctadecane (C₁₈H₃₇Cl)

Comparison: 1-Chlorotetradecane is unique among its similar compounds due to its specific chain length, which imparts distinct physical and chemical properties. For example, it has a higher boiling point and different solubility characteristics compared to shorter-chain alkyl chlorides like 1-chlorododecane. Its intermediate chain length makes it particularly useful in the synthesis of surfactants and lubricants, where a balance between hydrophobicity and hydrophilicity is required .

Properties

IUPAC Name

1-chlorotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHWYOLIEJIAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027471
Record name 1-Chlorotetradecane
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Molecular Weight

232.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Tetradecane, 1-chloro-
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CAS No.

2425-54-9
Record name 1-Chlorotetradecane
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Record name Myristyl chloride
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Record name Tetradecane, 1-chloro-
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Record name 1-Chlorotetradecane
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Record name 1-chlorotetradecane
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Record name MYRISTYL CHLORIDE
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Synthesis routes and methods

Procedure details

A 1 l jacketed glass reactor with a glass paddle stirrer, an immersed tube for reactant metering and an attached water separator is initially charged with 200 g of N-n-octylalkylpyridinium chloride (prepared according to Example 2) as catalyst and adjusted to a temperature of 150° C. 243 g of n-tetradecanol are introduced uniformly via the immersed tube within 4.5 h. Over the entire reaction time, gaseous hydrogen chloride in a slight excess is metered in via the immersed tube, while the water of reaction formed is removed distillatively from the reaction mixture. The performance of the reaction and workup are analogous to Example 4a. After a total reaction time of 7.5 h, the conversion based on n-tetradecanol is 99.5%.
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243 g
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reactant
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[Compound]
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N-n-octylalkylpyridinium chloride
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200 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-chlorotetradecane in microemulsion studies?

A1: this compound serves as the oil phase in ternary nonionic microemulsion systems. [, ] Researchers use these model systems to investigate phase behavior, kinetics of phase separation, and nucleation processes under temperature variations.

Q2: How does the presence of this compound affect the phase behavior of the microemulsion system C12E5/water/1-chlorotetradecane?

A2: This specific microemulsion exhibits a rich phase behavior dependent on temperature. With increasing temperature, the system transitions from an oil-in-water phase (L1+O), to a droplet microemulsion phase (L1), then to a lamellar liquid crystalline phase (Lα), and finally to a sponge-like (liquid) phase (L3). [] Temperature quench experiments within this system help elucidate the kinetics of oil droplet growth and microemulsion droplet shrinkage. []

Q3: Can you elaborate on the analytical techniques used to study this compound in these microemulsion systems?

A3: Researchers utilize a combination of techniques to study this compound-containing microemulsions. Time-resolved small-angle X-ray scattering (TR-SAXS) provides insights into the size and shape evolution of both oil droplets and microemulsion droplets. [] Time-resolved turbidity measurements complement TR-SAXS by offering information on the overall droplet size changes within the system. [] Gas chromatography-mass spectrometry (GC-MS) is employed to identify and characterize this compound alongside other organic compounds in environmental samples. []

Q4: Has this compound been found in environmental samples, and if so, what is its origin?

A4: Yes, this compound has been detected in soil and sand dust samples. [] Its presence is primarily attributed to anthropogenic activities, specifically its use as an anti-corrosion agent in lubricating oils for petroleum production equipment. []

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